![molecular formula C11H17N3 B2511636 1-Benzyl-3-hydrazinylpyrrolidine CAS No. 887594-74-3](/img/structure/B2511636.png)
1-Benzyl-3-hydrazinylpyrrolidine
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Overview
Description
Scientific Research Applications
Drug Delivery Systems
1-Benzyl-3-hydrazinylpyrrolidine exhibits promising properties for drug delivery. Researchers have explored its use as a carrier molecule for targeted drug delivery. By attaching therapeutic agents to this compound, scientists can enhance drug solubility, stability, and bioavailability. The hydrazine moiety allows for controlled release, making it an attractive candidate for improving drug delivery systems .
Bioimaging Agents
The hydrazine group in 1-Benzyl-3-hydrazinylpyrrolidine can serve as a versatile linker for bioimaging applications. When labeled with fluorescent dyes or radioisotopes, this compound can selectively target specific tissues or cellular receptors. Researchers have investigated its use in positron emission tomography (PET) imaging and fluorescence-based imaging techniques.
Anticancer Research
Studies have explored the potential anticancer properties of 1-Benzyl-3-hydrazinylpyrrolidine. Its hydrazine functionality may inhibit tumor growth by interfering with cellular processes or by inducing apoptosis (programmed cell death). Researchers continue to investigate its efficacy against various cancer cell lines .
Organocatalysis
1-Benzyl-3-hydrazinylpyrrolidine can act as an organocatalyst in synthetic chemistry. Its hydrazine group participates in nucleophilic reactions, facilitating the formation of new carbon-carbon or carbon-heteroatom bonds. Researchers have utilized it in asymmetric transformations and cascade reactions, demonstrating its potential as a valuable catalyst .
Metal Complexes and Coordination Chemistry
The hydrazine moiety in this compound can coordinate with transition metal ions, forming stable complexes. These metal-hydrazine complexes have applications in catalysis, sensing, and materials science. Researchers have explored their use as precursors for metal nanoparticles and as ligands in coordination chemistry .
Hydrazine-Based Sensors
1-Benzyl-3-hydrazinylpyrrolidine derivatives have been investigated as chemical sensors. Their selective reactivity toward specific analytes (such as aldehydes, ketones, or metal ions) makes them suitable for detecting environmental pollutants or monitoring biological processes. Researchers have developed hydrazine-based sensors for applications in environmental monitoring and medical diagnostics .
Future Directions
While specific future directions for 1-Benzyl-3-hydrazinylpyrrolidine are not mentioned in the searched resources, there is a general interest in the scientific community for organic molecules like this, particularly in the context of green chemistry and potential applications in fields such as building polymer engineering alternative materials and renewable energy technologies .
properties
IUPAC Name |
(1-benzylpyrrolidin-3-yl)hydrazine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17N3/c12-13-11-6-7-14(9-11)8-10-4-2-1-3-5-10/h1-5,11,13H,6-9,12H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RRMYEVSAFFPAEV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1NN)CC2=CC=CC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17N3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
191.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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